molecular formula C11H15NO3S B11867116 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 88131-74-2

1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B11867116
CAS No.: 88131-74-2
M. Wt: 241.31 g/mol
InChI Key: UIOHXGWIMUVQJK-UHFFFAOYSA-N
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Description

6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.3073 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylquinoline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

CAS No.

88131-74-2

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

6-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-ol

InChI

InChI=1S/C11H15NO3S/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)16(2,14)15/h3-4,7,11,13H,5-6H2,1-2H3

InChI Key

UIOHXGWIMUVQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2O)S(=O)(=O)C

Origin of Product

United States

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